molecular formula C14H13N5O2S2 B2795602 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034320-77-7

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2795602
CAS No.: 2034320-77-7
M. Wt: 347.41
InChI Key: UROIHHSTQLWLKN-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It integrates three distinct pharmacophoric units: a 4-methyl-1,2,3-thiadiazole ring, a pyrrolidine scaffold, and a 1,2,4-oxadiazole moiety linked to a thiophene ring. The 1,2,4-oxadiazole group is a well-characterized privileged structure in medicinal chemistry, known to contribute to diverse pharmacological activities, including antibacterial and anticancer effects . The strategic combination of these heterocycles into a single molecular framework is a common approach in modern drug discovery to develop novel bioactive agents, particularly against resistant bacterial pathogens . This compound is of significant interest in early-stage drug discovery for probing new biological targets and pathways. Its molecular architecture suggests potential for multifaceted interactions within biological systems. Researchers are investigating its utility as a key scaffold in the synthesis of more complex molecules and as a tool compound in assays targeting various diseases. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-4-2-9(6-19)12-15-13(21-17-12)10-3-5-22-7-10/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROIHHSTQLWLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex heterocyclic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, including its potential as an anticonvulsant and anticancer agent, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a thiadiazole moiety fused with an oxadiazole and pyrrolidine structure. The presence of these heterocycles is significant as they contribute to the biological activity of the compound.

Key Features:

  • Thiadiazole Ring: Known for various biological activities including anticonvulsant and anti-inflammatory effects.
  • Oxadiazole Ring: Exhibits anticancer and antimicrobial properties.

Anticonvulsant Activity

Research has shown that derivatives of thiadiazole exhibit notable anticonvulsant activity. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for their anticonvulsant effects.

CompoundMethodDose (mg/kg)Protection (%)
1MES10066.67
2PTZ10080
3MES3085.44

The above table summarizes findings from various studies indicating that compounds derived from thiadiazole can provide significant protection against seizures at specific doses .

Anticancer Activity

The oxadiazole derivatives have been extensively studied for their anticancer properties. They have shown inhibitory effects against various cancer cell lines, including those from breast cancer and colon cancer.

Case Study:
A study evaluated the cytotoxic activity of oxadiazole derivatives against several human cancer cell lines. The results indicated a mean IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, demonstrating moderate to high antiproliferative activity .

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • GABA Receptors: The anticonvulsant activity may involve modulation of GABAergic transmission.
  • Voltage-Gated Ion Channels: The compound may affect ion channel dynamics, contributing to its anticonvulsant effects.
  • Enzyme Inhibition: The oxadiazole moiety has shown inhibitory potency against various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests good metabolic stability and bioavailability. For example, one derivative demonstrated a half-life (T1/2) of 1.63 hours with minimal concentration in the blood after administration, indicating favorable pharmacokinetic properties for therapeutic use .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including the compound , have demonstrated significant anticancer activity. Studies have shown that such compounds can inhibit the growth of various cancer cell lines:

Cell Line IC50 Value (μg/mL)
MCF-7 (Breast)0.28
HCT116 (Colon)0.50
H460 (Lung)10.00

The mechanisms proposed for these effects include:

  • Tubulin Inhibition : Disruption of microtubule formation essential for cell division.
  • Receptor Modulation : The sulfonyl group may enhance interactions with receptors involved in cancer signaling pathways .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens. They can inhibit both bacterial and fungal growth, making them candidates for developing new antibiotics .

Antiepileptic Effects

Several studies have explored the anticonvulsant properties of thiadiazole derivatives. The compound has been evaluated in animal models for its effectiveness against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), showing promising results in reducing seizure frequency and severity .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate both thiadiazole and oxadiazole moieties. Common methods include:

  • Condensation Reactions : Combining thiadiazole derivatives with pyrrolidine to form the desired structure.
  • Michael Addition : Utilizing Michael reaction strategies to introduce functional groups that enhance biological activity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of a related thiadiazole derivative in inhibiting MCF-7 cell proliferation. The study utilized a series of assays to determine IC50 values and elucidated the mechanism involving tubulin binding .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole compounds against common pathogens like Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial viability when treated with the synthesized compounds .

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole moiety undergoes selective transformations, particularly at the sulfur atom and methyl-substituted carbon:

Reaction Type Conditions Product Reference
Nucleophilic Substitution KMnO<sub>4</sub>, H<sub>2</sub>O, refluxOxidation of methyl group to carboxylic acid
Ring-Opening SOCl<sub>2</sub>, benzeneFormation of 5-chloroformyl derivative
Oxidative Cyclization NH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>, HClConversion to 2-chloro-1,3,4-thiadiazole derivatives
  • Key Insight : The methyl group at position 4 is susceptible to oxidation, yielding carboxylic acid derivatives under mild conditions . Sulfur participation in cyclization reactions enables structural diversification .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:

Reaction Type Conditions Product Reference
Acid Hydrolysis HCl, refluxCleavage to thiophene-3-carboxamide
Cycloaddition Cu(I)-catalyzed click chemistryTriazole formation via azide-alkyne coupling
  • Key Insight : Acidic hydrolysis selectively breaks the oxadiazole ring, preserving the thiophene substituent. The oxadiazole’s electron-deficient nature facilitates cycloadditions.

Pyrrolidine Ring Functionalization

The pyrrolidine scaffold enables stereoselective modifications:

Reaction Type Conditions Product Reference
Acylation Ac<sub>2</sub>O, AcOHN-Acetylpyrrolidine derivative
Mannich Reaction Formaldehyde, secondary amineAminomethylation at the pyrrolidine nitrogen
  • Key Insight : The secondary amine in pyrrolidine undergoes acylation and aminomethylation, enabling pharmacological prodrug development .

Methanone Group Reactivity

The central methanone group serves as a site for reduction and nucleophilic attack:

Reaction Type Conditions Product Reference
Reduction NaBH<sub>4</sub>, MeOHSecondary alcohol formation
Grignard Addition RMgX, THF, 0°CTertiary alcohol derivatives
  • Key Insight : Methanone reduction yields chiral alcohols, critical for stereochemical studies.

Thiophene Substituent Modifications

The thiophene ring at position 5 of the oxadiazole undergoes electrophilic substitutions:

Reaction Type Conditions Product Reference
Sulfonation H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>Thiophene-3-sulfonic acid derivative
Halogenation Br<sub>2</sub>, FeCl<sub>3</sub>2-Bromothiophene analogue
  • Key Insight : Thiophene halogenation enhances electronic properties, improving binding affinity in medicinal applications.

Comparison with Similar Compounds

Research Implications

The target compound’s hybrid architecture offers a template for optimizing pharmacokinetic profiles. For instance:

  • Stereochemical Influence : The pyrrolidine’s stereochemistry could modulate target selectivity, a factor absent in planar analogues like 13a–13d .

Q & A

Q. Table 1: Predicted Biological Targets

Target EnzymePDB IDDocking Score (kcal/mol)Key Interactions
14α-Demethylase3LD6-9.2Thiadiazole S–Tyr158
Enoyl-ACP Reductase1C14-8.7Oxadiazole–NAD+ binding pocket

Advanced Question: How to resolve contradictions in reported biological activity data for analogs?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

  • Standardized Assays:
    • Use identical MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing (e.g., CLSI guidelines) .
    • Validate cytotoxicity via MTT assays in ≥3 cell lines (e.g., HEK293, HepG2) to assess selectivity .
  • SAR Analysis:
    • Compare substituent effects: Methyl on thiadiazole vs. propyl analogs (see Table 2) .

Q. Table 2: Structure-Activity Relationship (SAR) of Analogs

Substituent (R)Antimicrobial Activity (MIC, µg/mL)Cytotoxicity (IC50, µM)
4-Methyl (target)2.5 (E. coli)>100 (HEK293)
4-Propyl (analog)1.8 (E. coli)45 (HEK293)
4-Fluorobenzyl3.1 (E. coli)62 (HEK293)

Advanced Question: What experimental strategies elucidate the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays:
    • Incubate with rat liver microsomes (RLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
    • Half-life (t₁/₂) <30 min suggests rapid hepatic clearance, necessitating prodrug design .
  • CYP450 Inhibition Screening:
    • Test against CYP3A4 and CYP2D6 isoforms. IC50 >10 µM indicates low risk of drug-drug interactions .

Basic Question: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability:
    • Stable at pH 5–7 (simulating physiological conditions) but degrades at pH >8 due to oxadiazole ring hydrolysis .
  • Thermal Stability:
    • Decomposition observed >120°C (TGA analysis). Store at -20°C in inert atmosphere for long-term stability .

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